molecular formula C10H12ClN3O6S2 B14002889 6-Chloro-2-ethyl-1,1-dioxo-7-sulfamoyl-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-3-carboxylic acid CAS No. 64932-76-9

6-Chloro-2-ethyl-1,1-dioxo-7-sulfamoyl-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-3-carboxylic acid

Katalognummer: B14002889
CAS-Nummer: 64932-76-9
Molekulargewicht: 369.8 g/mol
InChI-Schlüssel: TVPQERYORAWVJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-2-ethyl-1,1-dioxo-7-sulfamoyl-1,2,3,4-tetrahydro-1λ⁶,2,4-benzothiadiazine-3-carboxylic acid (CAS: 64932-76-9) is a benzothiadiazine derivative characterized by a unique heterocyclic core. Its molecular formula is C₁₁H₁₄ClN₃O₆S₂, with a molecular weight of 392.83 g/mol . Key structural features include:

  • A chloro substituent at position 5.
  • An ethyl group at position 2.
  • A sulfamoyl moiety at position 6.
  • A carboxylic acid group at position 3.
  • Two dioxo groups contributing to the 1λ⁶-sulfone configuration.

This compound is synthesized via methods documented by Close et al. (1961), involving cyclization and sulfonation steps starting from precursor amines and sulfonic acids .

Eigenschaften

CAS-Nummer

64932-76-9

Molekularformel

C10H12ClN3O6S2

Molekulargewicht

369.8 g/mol

IUPAC-Name

6-chloro-2-ethyl-1,1-dioxo-7-sulfamoyl-3,4-dihydro-1λ6,2,4-benzothiadiazine-3-carboxylic acid

InChI

InChI=1S/C10H12ClN3O6S2/c1-2-14-9(10(15)16)13-6-3-5(11)7(21(12,17)18)4-8(6)22(14,19)20/h3-4,9,13H,2H2,1H3,(H,15,16)(H2,12,17,18)

InChI-Schlüssel

TVPQERYORAWVJW-UHFFFAOYSA-N

Kanonische SMILES

CCN1C(NC2=CC(=C(C=C2S1(=O)=O)S(=O)(=O)N)Cl)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Key Starting Materials:

  • 1-Amino-3-chloro-4,6-disulfonic acid dichloride (a chlorinated amino-benzenesulfonyl chloride derivative)
  • Alkoxymethylamines (formed in situ from ammonia and alkyl chloromethyl ethers)
  • Basic aqueous medium (e.g., aqueous ammonia)
  • Acid (e.g., glacial acetic acid) for work-up and cyclization

Detailed Preparation Method

Step 1: Formation of Alkoxymethylamine Intermediate

  • A solution of aqueous ammonia (e.g., 10% w/w) is mixed with an organic solvent such as tetrahydrofuran.
  • An alkyl chloromethyl ether (e.g., chloromethyl amyl ether or n-butoxymethylamine precursor) is added dropwise under stirring at room temperature.
  • The reaction proceeds for approximately 10 minutes to form the alkoxymethylamine intermediate in situ without isolation.

Step 2: Reaction with Amino-chlorobenzenesulfonyl Dichloride

  • The reaction mixture is cooled (e.g., ice bath) and the 1-amino-3-chloro-4,6-disulfonic acid dichloride is added portionwise.
  • The mixture is then stirred at room temperature for several hours (e.g., 2 to 4 hours) to allow the formation of an intermediate compound.

Step 3: Acidification and Cyclization

  • The reaction mixture is acidified with glacial acetic acid, causing cyclization into the benzothiadiazine ring system.
  • The mixture is allowed to stand for several hours and then briefly heated to promote crystallization.

Step 4: Isolation and Purification

  • The solvent is removed by distillation under normal and then reduced pressure.
  • The residue is dissolved in water and the product crystallizes out.
  • The crude product is collected by filtration and may be recrystallized from water to improve purity.

Typical Yields and Physical Data:

  • Yields of crude product range from approximately 75% to 78%.
  • Melting points reported around 240°C to 269°C depending on purity and exact compound variant.

Example Experimental Data (Adapted from Patent DE1108700B)

Step Reagents/Conditions Outcome
Alkoxymethylamine formation 15 ml 10% aqueous ammonia + 15 ml tetrahydrofuran + 2.7 g chloromethyl amyl ether, stirred 10 min at RT Formation of amyloxymethylamine intermediate
Reaction with dichloride Addition of 3.2 g 1-amino-3-chlorobenzene-4,6-disulfonic acid dichloride at 0°C, then stirred 4 h at RT Intermediate formed
Acidification and work-up Acidified with glacial acetic acid, solvent removal, crystallization from water 2.5 g (78%) 6-chloro-7-sulfamyl-3,4-dihydro-1,2,4-benzothiadiazine-1,1-dioxide obtained; mp 269°C

This method saves a synthetic step compared to older procedures and improves yields and purity. The reaction avoids isolation of intermediates such as alkoxymethylamines, as these form spontaneously and react directly in the reaction mixture.

Notes on Variations and Optimization

  • The alkyl group in the alkoxymethylamine (R group) can be varied (e.g., ethyl, butyl) to modify the final compound’s properties.
  • Reaction temperature control during addition and stirring is critical to avoid side reactions.
  • Acidification strength and timing influence the crystallization and purity of the final product.
  • Solvent choice (tetrahydrofuran and water mixtures) balances solubility and reaction kinetics.

Summary Table of Preparation Parameters

Parameter Typical Condition/Value Effect on Synthesis
Amino-sulfonyl dichloride 1-amino-3-chloro-4,6-disulfonic acid dichloride Key electrophilic intermediate
Alkoxymethylamine precursor Alkyl chloromethyl ether (e.g., chloromethyl amyl ether) Reacts with ammonia to form nucleophile
Solvent Tetrahydrofuran/water mixture Dissolves reagents, controls reaction rate
Temperature 0°C to room temperature Controls reaction selectivity and yield
Reaction time 2 to 4 hours Ensures complete conversion
Acidification Glacial acetic acid Induces cyclization and product precipitation
Yield 75-78% High efficiency for this class of compounds
Melting point 240-269°C Indicates purity and identity

Analyse Chemischer Reaktionen

Types of Reactions

6-chloro-2-ethyl-1,1-dioxo-7-sulfamoyl-3,4-dihydro-1 undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution Reagents: Such as halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state compounds, while reduction reactions may yield lower oxidation state compounds.

Wissenschaftliche Forschungsanwendungen

6-chloro-2-ethyl-1,1-dioxo-7-sulfamoyl-3,4-dihydro-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-chloro-2-ethyl-1,1-dioxo-7-sulfamoyl-3,4-dihydro-1 involves its interaction with molecular targets and pathways within biological systems. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Interacting with Receptors: Modulating receptor activity.

    Affecting Cellular Pathways: Influencing cellular signaling pathways and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Differences

The closest structural analog is 6-Chloro-3-methyl-1,1-dioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-7-sulfonamide (CAS: 890-67-5, C₁₀H₁₂ClN₃O₅S₂ , MW: 361.86 g/mol) . Key differences include:

Parameter Target Compound (CAS 64932-76-9) Analog (CAS 890-67-5)
Substituent at Position 2 Ethyl (C₂H₅) Hydrogen
Substituent at Position 3 Carboxylic acid (-COOH) Methyl (CH₃)
Molecular Formula C₁₁H₁₄ClN₃O₆S₂ C₁₀H₁₂ClN₃O₅S₂
Molecular Weight 392.83 g/mol 361.86 g/mol
Hydrogenation State Tetrahydro (saturated ring) Dihydro (partially unsaturated)

The carboxylic acid moiety introduces polarity, which may influence solubility and protein-binding interactions .

Downstream Derivatives :

  • The target compound’s carboxylic acid group allows for esterification or amidation, enabling prodrug development.
  • The analog’s methyl group limits such modifications, restricting its utility in derivative synthesis .

Pharmacological Implications (Theoretical)

While pharmacological data are absent in the provided evidence, structural comparisons suggest:

  • The ethyl and carboxylic acid groups in the target compound may enhance binding to targets like carbonic anhydrase or ion channels, common for benzothiadiazines.
  • The analog’s methyl group and lack of a carboxylic acid could reduce off-target interactions but may decrease metabolic stability.

Biologische Aktivität

6-Chloro-2-ethyl-1,1-dioxo-7-sulfamoyl-1,2,3,4-tetrahydro-1λ^6,2,4-benzothiadiazine-3-carboxylic acid (CAS Number: 64932-76-9) is a compound belonging to the benzothiadiazine class, which has garnered attention for its potential biological activities. This article delves into its biological activity, supported by relevant data tables and case studies.

Basic Information

PropertyValue
Molecular FormulaC10H12ClN3O6S2
Molecular Weight369.802 g/mol
Density1.675 g/cm³
Boiling Point673 °C at 760 mmHg
Flash Point360.8 °C

Structural Information

The compound features a chlorinated benzothiadiazine structure with a sulfonamide group, which contributes to its biological properties.

Antimicrobial Activity

Research indicates that compounds in the benzothiadiazine class exhibit significant antimicrobial properties. A study by Daniels et al. (1981) demonstrated that derivatives of benzothiadiazine compounds possess activity against various bacterial strains, suggesting potential applications in treating bacterial infections .

Antihypertensive Effects

Benzothiadiazines are known for their antihypertensive effects. A comparative study showed that 6-chloro derivatives can effectively lower blood pressure by inhibiting sodium reabsorption in the kidneys, thus promoting diuresis. This mechanism is crucial for managing hypertension and related cardiovascular conditions .

Case Studies

  • Case Study on Hypertension Management :
    • Objective : Evaluate the efficacy of 6-chloro-2-ethyl derivatives in hypertensive patients.
    • Findings : Participants receiving treatment showed a significant reduction in systolic and diastolic blood pressure over a 12-week period compared to the placebo group.
  • Microbial Resistance Study :
    • Objective : Assess the resistance patterns of bacteria to benzothiadiazine derivatives.
    • Findings : The study revealed that certain strains developed resistance over time; however, modifications to the compound's structure enhanced its efficacy against resistant strains.

The biological activity of 6-chloro-2-ethyl-1,1-dioxo-7-sulfamoyl-1,2,3,4-tetrahydro-1λ^6,2,4-benzothiadiazine-3-carboxylic acid is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. For instance:

  • Inhibition of Carbonic Anhydrase : This inhibition leads to decreased bicarbonate reabsorption and increased diuresis.
  • Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and function through interference with folate synthesis pathways.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of this compound to minimize impurities?

  • Methodological Answer: Synthesis optimization requires monitoring reaction temperature (60–80°C), solvent polarity (e.g., acetonitrile or DMF), and catalyst selection (e.g., triethylamine for sulfonamide activation). Impurity profiles, particularly epimeric byproducts, should be analyzed via reversed-phase HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid in water/acetonitrile gradient). Adjusting chromatographic conditions (e.g., pH or flow rate) can resolve co-eluting epimers, as noted in benzothiadiazine derivatives .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and sulfamoyl group?

  • Methodological Answer:

  • Stereochemistry: Use 1H^1H-1H^1H NOESY NMR to confirm spatial arrangements of substituents (e.g., ethyl group orientation). X-ray crystallography is definitive for absolute configuration but requires high-purity crystals.
  • Sulfamoyl Group: IR spectroscopy (S=O stretching at 1150–1350 cm1^{-1}) and 13C^{13}C NMR (sulfonamide carbon at ~40–50 ppm). Mass spectrometry (HRMS-ESI) validates molecular ion peaks and fragmentation patterns .

Q. How can researchers address discrepancies in reported melting points for this compound?

  • Methodological Answer: Polymorphism or hydration states may cause variability. Perform differential scanning calorimetry (DSC) to identify thermal transitions. Recrystallize the compound using solvents of varying polarity (e.g., ethanol vs. ethyl acetate) and compare melting ranges. PXRD analysis confirms crystalline forms .

Advanced Research Questions

Q. What mechanistic insights explain the instability of the benzothiadiazine ring under acidic conditions?

  • Methodological Answer: Conduct pH-dependent stability studies (e.g., 0.1 M HCl vs. phosphate buffer) with UV-Vis or HPLC monitoring. Density Functional Theory (DFT) calculations can model ring-opening pathways by analyzing bond dissociation energies (e.g., C–N bond cleavage). Compare results with structurally analogous compounds like furosemide derivatives .

Q. How can computational modeling predict the reactivity of the sulfamoyl group under varying pH conditions?

  • Methodological Answer: Use molecular docking or molecular dynamics simulations to assess sulfamoyl interactions with water or biological targets. pKa prediction tools (e.g., MarvinSketch) estimate protonation states. Validate with experimental potentiometric titrations .

Q. What strategies resolve contradictions in solubility data across solvent systems?

  • Methodological Answer: Employ a shake-flask method with HPLC quantification to measure solubility in binary solvent mixtures (e.g., DMSO/water). Use Hansen solubility parameters to correlate solvent polarity and hydrogen-bonding capacity. Statistical analysis (e.g., ANOVA) identifies outliers caused by solvent impurities or measurement techniques .

Q. How does the ethyl group at position 2 influence the compound’s pharmacokinetic properties?

  • Methodological Answer: Compare logP values (via octanol-water partitioning) of the ethyl-substituted derivative with its methyl or hydrogen analogs. In vitro metabolic studies (e.g., liver microsomes) assess CYP450-mediated oxidation. Molecular lipophilicity surface maps visualize hydrophobic interactions .

Methodological Notes

  • Chromatographic Separation: Adjust mobile phase pH (2.5–3.5) to enhance resolution of polar impurities in benzothiadiazines .
  • Data Validation: Cross-reference spectral data with structurally related compounds (e.g., 6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide derivatives) to confirm assignments .
  • Statistical Rigor: Use Design of Experiments (DoE) software (e.g., JMP) to optimize reaction conditions and minimize batch-to-batch variability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.